molecular formula C19H24N4O3 B7132788 N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide

N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide

Cat. No.: B7132788
M. Wt: 356.4 g/mol
InChI Key: NXFLROXUTSUFOC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a benzylpiperidine moiety linked to a dioxopyrimidine ring through a methylacetamide bridge

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-21(18(25)14-23-11-9-17(24)20-19(23)26)16-8-5-10-22(13-16)12-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFLROXUTSUFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzylpiperidine Moiety: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.

    Synthesis of the Dioxopyrimidine Ring: This involves the cyclization of appropriate precursors such as urea and malonic acid derivatives.

    Coupling Reaction: The benzylpiperidine and dioxopyrimidine intermediates are coupled using a suitable linker, such as methylacetamide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand for studying receptor interactions.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N-(1-benzylpiperidin-3-yl)-2-(2,4-dioxopyrimidin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

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